molecular formula C22H29NO2 B5060101 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide

2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide

Cat. No. B5060101
M. Wt: 339.5 g/mol
InChI Key: JHTQYCRQCIPVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy sensor in cells that regulates glucose and lipid metabolism, as well as protein synthesis and cell growth. A-769662 has gained attention in scientific research due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide activates AMPK by binding to the allosteric site of the AMPK α subunit, leading to conformational changes that increase AMPK activity. This activation of AMPK leads to downstream effects such as increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and protein synthesis.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It increases glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide also increases fatty acid oxidation and decreases lipogenesis in liver cells, leading to decreased lipid accumulation. Additionally, 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to improve mitochondrial function and decrease oxidative stress in cells.

Advantages and Limitations for Lab Experiments

2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has several advantages for lab experiments, including its specificity for activating AMPK and its potential therapeutic applications. However, there are also limitations to its use in experiments. 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide can be difficult to synthesize and purify, and its effects can be dependent on cell type and experimental conditions. Additionally, the long-term effects of 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide on cells and tissues are not well understood.

Future Directions

There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. One area of interest is investigating its effects on different cell types and in different disease models. Additionally, there is potential for developing more potent and specific AMPK activators based on the structure of 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. Finally, there is interest in investigating the long-term effects of AMPK activation on cellular and physiological processes.

Synthesis Methods

2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide can be synthesized using a multistep process involving the reaction of 4-tert-butylphenol with 4-sec-butylbenzaldehyde to produce 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. The synthesis process is complex and requires careful purification and characterization of the final product.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes and obesity. Additionally, 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to decrease lipid accumulation in liver cells and improve mitochondrial function, suggesting potential applications in treating non-alcoholic fatty liver disease.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-6-16(2)17-7-11-19(12-8-17)23-21(24)15-25-20-13-9-18(10-14-20)22(3,4)5/h7-14,16H,6,15H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTQYCRQCIPVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butan-2-ylphenyl)-2-(4-tert-butylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.